molecular formula C21H18O6 B2524997 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2524997
M. Wt: 366.4 g/mol
InChI Key: WAZQKBSNIFTXNV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic small molecule of significant interest in early-stage pharmacological and chemical research. This compound features a chromen-4-one core, a privileged structure in medicinal chemistry, which is further functionalized with a benzo[1,3]dioxole moiety. The integration of these substructures makes it a valuable scaffold for probing biological activity and structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor modulators . Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel molecules targeting a range of biological pathways. Its structural profile suggests potential for application in high-throughput screening assays to identify new leads for therapeutic agents. The presence of the acetate ester provides a handle for further chemical modification, allowing for the diversification of the compound's properties and the exploration of its pharmacophore. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-4-13-7-15-18(9-17(13)27-12(3)22)26-11(2)20(21(15)23)14-5-6-16-19(8-14)25-10-24-16/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQKBSNIFTXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known by its CAS number 227094-63-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a benzo[d][1,3]dioxole moiety. Its structural formula can be represented as follows:

C18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5

This structure is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties . For instance, studies have shown that derivatives of chromenone can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

Several studies have explored the anticancer potential of chromenone derivatives. For example:

  • A study reported that related compounds displayed significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT 116) with IC50 values ranging from 4.363 μM to higher concentrations depending on the structural modifications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. Notably:

  • It has shown potential as an acetylcholinesterase (AChE) inhibitor, which could have implications for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

  • Study on Antioxidant and Anticancer Activities
    • Objective : Evaluate the antioxidant and anticancer effects of chromenone derivatives.
    • Method : In vitro assays were conducted on several cancer cell lines.
    • Results : The compounds exhibited significant antioxidant activity and cytotoxicity against HCT 116 cells, suggesting potential for further development as therapeutic agents.
  • Enzyme Inhibition Study
    • Objective : Assess the inhibition of AChE by chromenone derivatives.
    • Method : Enzyme activity assays were performed.
    • Results : The derivatives demonstrated promising inhibitory effects on AChE, indicating potential use in neuroprotective therapies.

Data Table: Biological Activities Overview

Activity TypeAssessed CompoundIC50 Value (μM)Reference
Antioxidant3-(benzo[d][1,3]dioxol-5-yl)-6...Varies
AnticancerChromenone derivatives4.363
AChE InhibitionChromenone derivativesVaries

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chromenone and benzodioxole derivatives exhibit diverse biological activities, with structural modifications significantly influencing their physicochemical and pharmacological properties. Below is a detailed comparison of 31a with its analogs based on substituent patterns, synthesis, and spectral characteristics.

Substituent Effects on Core Chromenone Skeleton
Compound Name Substituents (Positions) Key Structural Features
31a (Target Compound) 3-(Benzodioxol-5-yl), 6-ethyl, 2-methyl, 7-acetate Acetate group enhances lipophilicity; ethyl and methyl groups increase steric bulk .
31b 3-(Benzodioxol-5-yl), 8-methyl, 7-acetate Methyl at position 8 instead of 6; potential differences in π-π stacking interactions .
31c 3-(Benzodioxol-5-yl), 5-hydroxy, 7-acetate Hydroxy group at position 5 increases polarity; may affect hydrogen bonding .
13 (Ref. ) 3-(Benzodioxol-5-yl), unsubstituted chromen-2-one Simpler structure lacking ethyl, methyl, and acetate groups; lower molecular weight.
14 (Ref. ) 3-(3,4-Dimethoxyphenyl), unsubstituted chromen-2-one Dimethoxyphenyl substituent instead of benzodioxole; methoxy groups alter electron density.
Compound 3-(Benzodioxol-5-yl), 6-propyl, 2-CF₃, 7-acetate Propyl and trifluoromethyl groups enhance hydrophobicity and metabolic stability .
Spectral and Physical Properties
Compound IR (cm⁻¹) $^1$H-NMR Features Melting Point (°C)
31a Not reported Acetate methyl (~2.1 ppm), ethyl protons (~1.2–1.5 ppm) Not reported
13 3,068 (C-H), 1,715 (C=O) Aromatic protons (6.8–7.8 ppm), benzodioxole protons (5.9–6.3 ppm) 168–170
14 Similar to 13 Dimethoxy protons (~3.8 ppm) 127–129

Key Observations :

  • The acetate group in 31a introduces a characteristic carbonyl signal in IR (~1,715 cm⁻¹) and a methyl singlet in $^1$H-NMR, distinguishing it from non-acetylated analogs like 13 and 14 .
  • Ethyl and methyl substituents in 31a contribute to upfield shifts in $^1$H-NMR compared to simpler derivatives .

Implications of Structural Modifications

  • Lipophilicity and Bioavailability : The 7-acetate group in 31a increases membrane permeability compared to hydroxylated analogs (e.g., 31c ) .
  • Electronic Effects : The benzodioxole moiety provides electron-rich aromaticity, influencing binding interactions in biological targets (e.g., enzymes or receptors) .

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate?

The compound is typically synthesized via acetylation of a hydroxyl-bearing precursor. A common method involves reacting the parent chromenone derivative (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-6-ethyl-2-methyl-4H-chromen-4-one) with acetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIEA) in anhydrous acetonitrile. The reaction is heated under reflux for short durations (5–10 minutes), followed by cooling, aqueous workup, and purification via silica gel chromatography . Key considerations include stoichiometric control of acetyl chloride to avoid over-acetylation and the use of inert atmospheres to prevent side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • 1H/13C NMR : To confirm substitution patterns and acetate integration (e.g., acetate methyl protons at δ ~2.3 ppm; chromenone carbonyl at δ ~180 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ calculated for C22H19O6: 379.1179; observed: 379.1182 ).
  • IR Spectroscopy : To identify ester carbonyl stretches (~1760 cm⁻¹) and chromenone ketone vibrations (~1650 cm⁻¹) .

Q. Table 1: Representative NMR Data

Positionδ (1H, ppm)δ (13C, ppm)Assignment
OAc CH32.30 (s)21.1Acetate methyl
C4=O-180.2Chromenone ketone
C7-OAc-169.5Ester carbonyl

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL can elucidate bond angles, torsion angles, and packing motifs. For example, the dihedral angle between the chromenone core and the benzo[d][1,3]dioxolyl group may influence π-π stacking interactions. Advanced refinement protocols (e.g., TWINABS for twinned crystals) are critical for handling low-symmetry space groups. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in activity profiles (e.g., varying IC50 values across assays) may arise from differences in cell permeability, solvent effects, or target promiscuity. Methodological solutions include:

  • Dose-Response Redundancy : Replicate assays using orthogonal techniques (e.g., fluorescence polarization vs. SPR).
  • Metabolic Stability Studies : LC-MS/MS to quantify intracellular concentrations .
  • Molecular Dynamics Simulations : To assess binding mode consistency across homologs .

Q. Table 2: Comparative Binding Affinities

Target ProteinAssay TypeReported Kd (µM)TechniqueReference
Kinase XSPR0.45 ± 0.02Biacore T200
Kinase XFP1.20 ± 0.15Fluorescence Polarization

Q. What strategies optimize regioselectivity during functionalization of the chromenone core?

Regioselective modification at C7 (acetate position) versus C5/C8 requires careful control of reaction conditions:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., -OH at C7) to steer acetylation .
  • Protection/Deprotection : Temporary silyl protection (e.g., TBSCl) of competing hydroxyl groups .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling for C-H activation at inert positions .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Common pitfalls include poor solubility of intermediates and side reactions. Mitigation strategies:

  • Solvent Optimization : Switch from acetonitrile to DMF for better dissolution of aromatic intermediates.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic acetylations .
  • Crystallization-Driven Purification : Use antisolvent precipitation to bypass silica gel limitations .

Q. What computational tools predict the compound’s metabolic pathways?

Software like Schrödinger’s MetaSite evaluates phase I/II metabolism by simulating cytochrome P450 interactions and glucuronidation sites. Input requires 3D structures optimized via Gaussian09 at the B3LYP/6-31G* level .

Data Reproducibility Guidelines

  • Synthetic Replicates : Minimum three independent batches with ≤5% variance in NMR purity.
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and report Z’-factors for assay robustness .

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